![molecular formula C7H12ClNO3 B048640 tert-Butyl (2-chloroacetyl)carbamate CAS No. 120158-03-4](/img/structure/B48640.png)
tert-Butyl (2-chloroacetyl)carbamate
Overview
Description
Tert-Butyl (2-chloroacetyl)carbamate is a chemical compound with the CAS Number: 120158-03-4 . It has a molecular weight of 193.63 and its IUPAC name is tert-butyl chloroacetylcarbamate . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of tert-butyl (2-chloroacetyl)carbamate involves the reaction of 2-chloroacetamide with oxalyl chloride in 1,2-dichloroethane . The reaction is carried out at 0° C .Molecular Structure Analysis
The molecular structure of tert-Butyl (2-chloroacetyl)carbamate contains a total of 24 atoms; 12 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 23 bonds; 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 imide(s) (-thio) .Physical And Chemical Properties Analysis
Tert-Butyl (2-chloroacetyl)carbamate is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Hydrogen-Bond Interactions Study : It is used for studying hydrogen-bond interactions and their role in assembling molecules into three-dimensional architecture (Das et al., 2016).
Synthesis of Penta-N-Protected Polyamide : This compound is instrumental in the synthesis of penta-N-protected polyamide 1, a derivative of thermopentamine containing five independently removable amino-protecting groups (Pak & Hesse, 1998).
Preparation of Specific Ethanamines : It is utilized in preparing 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role in creating specific chemical structures (Wu, 2011).
Access to Protected Amino Acids : The compound is useful in providing access to protected amino acids through a mild and efficient one-pot Curtius rearrangement (Lebel & Leogane, 2005).
Cross-Coupling Reactions : It is used in the cross-coupling reaction of various aryl(Het) halides with Cs2CO3 in 1,4-dioxane (Qin et al., 2010).
Enantioselective Synthesis : Tert-Butyl (4-oxo-4-arylbutyl)carbamate is used in the enantioselective synthesis of 2-substituted arylpyrrolidines, demonstrating its significance in stereochemistry (Zhou et al., 2019).
Generation of Unnatural Glycopeptide Building Blocks : This compound can be used to generate unnatural glycopeptide building blocks under glycosylation conditions (Henry & Lineswala, 2007).
Source of MeNHCH2 Synthon : It acts as a source of the MeNHCH2 synthon, which can be hydrolyzed to produce functionalized carbamates (Guijarro et al., 1996).
Cytotoxic Activity Study : The synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been studied for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Antiarrhythmic and Hypotensive Activity : 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea 2c, a related compound, exhibits strong hypotensive action and has antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).
Safety and Hazards
The safety information for tert-Butyl (2-chloroacetyl)carbamate indicates that it is a hazardous substance . The hazard statements include H301-H311-H331-H341 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-(2-chloroacetyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCHPGANCQUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-chloroacetyl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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